(1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate
Overview
Description
(1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate is a chemical compound with the molecular formula C10H15NO4. This compound is a derivative of the azabicycloheptane structure, which is known for its unique bicyclic framework. The oxalate salt form enhances its stability and solubility, making it useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate typically involves the following steps:
Formation of the Azabicycloheptane Core: The initial step involves the construction of the azabicycloheptane core through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Carboxylate Group: The carboxylate group is introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Methylation: The methyl ester is formed by reacting the carboxylate intermediate with methanol in the presence of an acid catalyst.
Formation of the Oxalate Salt: Finally, the oxalate salt is formed by reacting the methyl ester with oxalic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where reagents like alkyl halides can introduce various alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Alkylated derivatives
Scientific Research Applications
(1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Studied for its potential as a ligand in receptor binding studies due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure allows for a high degree of specificity in binding, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate: Lacks the oxalate salt form, making it less stable and soluble.
Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, leading to different reactivity and solubility properties.
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid: The free acid form, which is more reactive but less stable compared to the ester derivatives.
Uniqueness
The presence of the oxalate salt in (1R,2R,4S)-rel-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate enhances its stability and solubility, making it more suitable for various applications compared to its analogs. The specific stereochemistry (1R,2R,4S) also contributes to its unique binding properties and reactivity.
Properties
IUPAC Name |
methyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.C2H2O4/c1-11-8(10)6-4-5-2-3-7(6)9-5;3-1(4)2(5)6/h5-7,9H,2-4H2,1H3;(H,3,4)(H,5,6)/t5-,6+,7+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQRNEXAKCLPOG-VWZUFWLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1N2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]2CC[C@H]1N2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1788041-49-5 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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